Methyl 2-Chloro-4-iodobenzoate
Description
Methyl 2-chloro-4-iodobenzoate is a halogenated aromatic ester with the molecular formula C₈H₆ClIO₂ and a calculated molecular weight of 296.35 g/mol. It features a benzoate backbone substituted with chlorine at position 2 and iodine at position 4, with a methyl ester group at the carboxylate position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its reactivity in cross-coupling reactions and functional group transformations . Its structural versatility allows for modifications to tailor electronic, steric, and solubility properties for specific applications.
Properties
IUPAC Name |
methyl 2-chloro-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZQAHOVNZHGFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626998 | |
| Record name | Methyl 2-chloro-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156573-32-9 | |
| Record name | Methyl 2-chloro-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 156573-32-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Optimization
A representative procedure from ChemicalBook () outlines the following steps:
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Reactants : 13.9 g (49.2 mmol) of 2-chloro-4-iodobenzoic acid, methanol (4.1 mL), and concentrated H₂SO₄ (0.8 mL).
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Process : The mixture is refluxed for 4 hours, followed by extraction with CH₂Cl₂ and neutralization with NaHCO₃.
Comparative data from analogous syntheses () show yields up to 94% for methyl 2-bromo-5-chlorobenzoate under similar conditions, suggesting that steric and electronic effects of substituents influence reaction efficiency.
Purification and Characterization
Crude products often require no further purification due to high purity (). Analytical confirmation includes:
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IR Spectroscopy : Strong absorption at ~1730 cm⁻¹ (ester C=O stretch).
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¹H NMR : Characteristic singlet for methyl ester protons at δ 3.8–3.9 ppm.
Alternative Synthetic Routes
Nucleophilic Substitution of Pre-functionalized Esters
While less common, this compound can be synthesized via iodination of methyl 2-chlorobenzoate . This method involves electrophilic aromatic substitution using iodine monochloride (ICl) or similar reagents. However, regioselectivity challenges arise due to competing halogenation at ortho, meta, and para positions.
Industrial-Scale Considerations
Catalyst Selection
Sulfuric acid remains the standard catalyst, but alternatives like p-toluenesulfonic acid (PTSA) offer milder conditions. A study () demonstrated that PTSA reduces decomposition risks for acid-sensitive substrates, though reaction times increase to 6–8 hours.
Solvent Systems
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Methanol : Optimal for esterification but poses safety risks at scale due to low boiling point.
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Toluene/MeOH Azeotrope : Facilitates water removal via Dean-Stark trap, improving equilibrium shift toward ester formation.
Challenges and Mitigation Strategies
Halogen Stability
Iodine’s susceptibility to sublimation above 100°C necessitates temperature control during reflux. Modified setups with condensers cooled to -10°C minimize iodine loss.
Byproduct Formation
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Di-ester Formation : Occurs at excess methanol concentrations. Mitigated by maintaining a 2:1 methanol-to-acid molar ratio.
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Oxidation Products : Avoided by conducting reactions under nitrogen atmosphere.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Chloro-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or ethoxy derivatives.
Reduction: Reduced forms of the compound, such as the corresponding alcohols.
Oxidation: Oxidized derivatives, potentially leading to carboxylic acids or other oxidized forms.
Scientific Research Applications
Synthetic Chemistry Applications
Methyl 2-chloro-4-iodobenzoate serves as a versatile building block in organic synthesis. Its halogen substituents (chlorine and iodine) make it an excellent candidate for various reactions, including:
- Cross-Coupling Reactions : The compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, to form biaryl compounds which are pivotal in pharmaceuticals and agrochemicals development.
- Nucleophilic Substitution : The presence of the iodo group allows for nucleophilic substitution reactions, enabling the introduction of various nucleophiles to create complex molecular architectures.
In medicinal chemistry, this compound has been utilized as a precursor in the synthesis of bioactive compounds. It has shown potential in the development of antiviral agents, particularly against HIV:
Case Study: Antiviral Activity
A study investigated the structure-activity relationship (SAR) of various analogues derived from this compound. The results indicated that modifications at the aromatic ring significantly influenced antiviral activity against HIV strains. Specific derivatives demonstrated IC₅₀ values comparable to lead compounds, showcasing the importance of this compound in drug design.
Research Tool
This compound is also used as a research tool in biochemical studies to explore enzyme interactions and binding affinities. Its unique structure allows researchers to probe specific biological pathways and mechanisms.
Agrochemical Applications
The compound's utility extends into agrochemistry, where it is investigated for its potential as a pesticide or herbicide intermediate. Its halogenated nature may enhance biological activity against pests while providing stability under environmental conditions.
Mechanism of Action
The mechanism of action of Methyl 2-Chloro-4-iodobenzoate involves its interaction with specific molecular targets. The presence of chlorine and iodine atoms allows for unique reactivity, enabling the compound to participate in various chemical transformations. These interactions can affect molecular pathways and lead to the formation of desired products in synthetic applications.
Comparison with Similar Compounds
Positional Isomers
Structural isomers of methyl 2-chloro-4-iodobenzoate differ in the positions of chlorine and iodine substituents on the benzene ring. These variations significantly alter electronic properties and reactivity.
- Impact of Substituent Positions: The 2-Cl, 4-I arrangement in the reference compound creates distinct electronic effects. In contrast, the 4-Cl, 2-I isomer places iodine at the ortho position, which may enhance steric hindrance and alter regioselectivity in subsequent reactions.
Ester Group Variations
Replacing the methyl ester with bulkier alkyl groups modifies lipophilicity and metabolic stability.
- Functional Implications :
- The ethyl ester analog (C₉H₈ClIO₂) has a higher molecular weight and enhanced lipophilicity, which could improve membrane permeability in biological systems. However, the bulkier ethyl group may reduce reactivity in nucleophilic acyl substitution reactions compared to the methyl ester.
Functional Group Substitutions
Replacing chlorine or iodine with other functional groups alters chemical and physical properties.
- Impact of Amino Substitution: The 2-amino derivative (C₈H₇ClINO₂) introduces a basic NH₂ group, enabling hydrogen bonding and increasing solubility in polar solvents.
Additional Substituents
Adding groups like methyl increases steric hindrance and molecular complexity.
- The methyl group also donates electrons via hyperconjugation, slightly altering the ring’s electronic profile.
Biological Activity
Methyl 2-chloro-4-iodobenzoate (CAS Number: 156573-32-9) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
This compound is characterized by a methyl ester group attached to a benzene ring with chlorine and iodine substituents. The molecular formula is CHClI O, and it has a molecular weight of approximately 305.48 g/mol. The compound can be synthesized through various methods, including selective mono S-arylation and other multi-step synthetic routes that optimize yield and purity .
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, particularly in antiviral and antimicrobial applications. Its structural features contribute to its interactions with biological targets, making it a candidate for further research.
Antiviral Activity
Research indicates that this compound derivatives have shown promising antiviral activity against HIV. In a study focusing on the inhibition of the HIV-1 Vif-APOBEC3G axis, compounds derived from this compound exhibited significant antiviral properties. For instance, one derivative demonstrated an IC value of 4.5 μM in CEM cells, indicating effective inhibition of viral replication .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzene ring can significantly alter the compound's potency. For example:
| Substituent | Position | Effect on Activity | IC Value |
|---|---|---|---|
| Methyl | 6 | Improved activity | >100 μM |
| Methoxy | R | Preferred for activity | 10 μM |
| Carboxylate | R | Retained activity | 10 μM |
This table summarizes findings from SAR studies indicating that specific substitutions can enhance or diminish the compound's efficacy .
Case Studies
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of various derivatives, this compound was used as a lead compound. Its derivatives were tested in non-permissive H9 cells and permissive MT4 cells. The results showed that while some derivatives had potent antiviral effects (IC values ranging from 4.3 μM to 10 μM), others were significantly less effective, highlighting the importance of structural modifications .
Case Study 2: Antimicrobial Properties
Another area of investigation involved the antimicrobial properties of this compound derivatives. Compounds with halogen substitutions demonstrated enhanced antimicrobial activities against various bacterial strains. The effectiveness was attributed to the ability of halogens to disrupt bacterial cell membranes, leading to increased permeability and cell death .
Q & A
Q. What are the standard synthetic routes for Methyl 2-Chloro-4-iodobenzoate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 2-chloro-4-iodobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternative methods include Suzuki-Miyaura cross-coupling (using iodobenzene derivatives) or nucleophilic aromatic substitution, leveraging the reactivity of the iodine substituent . Key variables affecting yield include temperature (optimal range: 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling). Evidence from crystallographic studies (e.g., bond angles in analogous benzoates) suggests steric hindrance from the chloro and iodo groups may require prolonged reaction times (~12–24 hrs) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., deshielding effects from electron-withdrawing Cl and I groups).
- X-Ray Diffraction (XRD) : Resolve crystal structure parameters (e.g., C–I bond length: ~2.09 Å, C–Cl: ~1.74 Å) and confirm regiochemistry .
- Mass Spectrometry (HRMS) : Validate molecular weight (266.463 g/mol) and isotopic patterns (e.g., ¹²⁷I signature) .
- Melting Point Analysis : Compare observed mp (e.g., 64–66°C) to literature values to assess purity .
Q. How should researchers handle and store this compound to ensure stability?
Store in amber glass vials under inert atmosphere (N₂/Ar) at –20°C to prevent photodegradation and hydrolysis. Use gloveboxes for moisture-sensitive reactions. Safety data (R36/37/38) indicate risks of irritation; PPE (gloves, goggles, fume hood) is mandatory .
Advanced Research Questions
Q. What role does this compound play in catalytic cross-coupling reactions?
The iodo substituent facilitates Pd-catalyzed couplings (e.g., Stille, Suzuki) due to its high leaving-group ability. In contrast, the chloro group remains inert under mild conditions, enabling selective functionalization at the 4-position. For example, Miyaura et al. (1979) demonstrated that aryl iodides exhibit 10–100× faster oxidative addition rates vs. chlorides, making this compound a versatile electrophile in C–C bond formation . Optimization requires screening ligands (e.g., XPhos) and bases (e.g., K₂CO₃) to mitigate dehalogenation side reactions .
Q. How can researchers resolve contradictions in solubility data for this compound across literature sources?
Discrepancies arise from solvent polarity and measurement techniques. For instance, solubility in ethanol ranges from 15–25 g/L depending on temperature (25–40°C) and purity. Use phase-solubility diagrams or Hansen solubility parameters to reconcile data. Crystallographic evidence (e.g., lattice energy calculations) can further explain deviations .
Q. What strategies are recommended for incorporating this compound into metal-organic frameworks (MOFs) or supramolecular assemblies?
The benzoate moiety acts as a linker in MOFs, coordinating via the ester oxygen or deprotonated carboxylate (post-hydrolysis). Yaghi et al. (2014) highlighted the utility of halogenated benzoates in tuning pore size and stability. Pre-functionalize the aryl iodide via Sonogashira coupling to introduce alkynyl groups for extended frameworks .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) calculates activation energies for substitution pathways (e.g., I vs. Cl sites). Compare HOMO/LUMO profiles to identify electrophilic/nucleophilic hotspots. Molecular dynamics simulations (e.g., in Gaussian 16) model solvent effects on transition states .
Q. What are the decomposition pathways of this compound under thermal stress, and how are byproducts characterized?
Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C, releasing HI and methyl chloride. GC-MS identifies volatile byproducts (e.g., benzoic acid derivatives). Mitigate degradation using stabilizing additives (e.g., BHT) .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to map variable interactions (e.g., temperature vs. catalyst loading) .
- Data Validation : Cross-reference melting points and spectral data with CRC Handbook values (e.g., mp: 64.5°C ± 2°C) .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (R22, S26 codes) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
